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6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13122801
M. Wt: 209.25 g/mol
InChI Key: RGBKZTCVTUCEHB-UHFFFAOYSA-N
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Description

Contextualization of Pyrrolo[2,3-b]pyrazine Scaffolds in Contemporary Organic and Bioorganic Chemistry

The pyrrolo[2,3-b]pyrazine scaffold, which integrates a pyrrole (B145914) and a pyrazine (B50134) ring, is a recognized "biologically active scaffold". researchgate.net Compounds featuring this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. researchgate.net A particularly significant area of application for this scaffold is in the development of protein kinase inhibitors. nih.gov Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. nih.gov

Derivatives of 5H-pyrrolo[2,3-b]pyrazine, a tautomeric form of the 4H-scaffold, have shown notable activity as kinase inhibitors. researchgate.net The planar, aromatic nature of the fused ring system provides a rigid core that can be strategically functionalized to interact with the ATP-binding site of various kinases. Research has led to the discovery of pyrrolo[2,3-b]pyrazine derivatives as potent inhibitors of targets like Fibroblast Growth Factor Receptors (FGFRs), which are involved in cell proliferation and differentiation.

The versatility of the pyrrolo[2,3-b]pyrazine core allows for chemical modification at multiple positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize potency, selectivity, and pharmacokinetic profiles. This adaptability has cemented the scaffold's importance in modern drug discovery programs.

Rationale for Focused Investigation into the Unique Attributes of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine

The specific compound, this compound, with CAS Number 798544-38-4, represents a targeted modification of the parent scaffold. The rationale for investigating this particular derivative lies in the principles of structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry. In the context of kinase inhibition, the introduction of aryl groups at the 6-position of the pyrrolo[2,3-b]pyrazine core has been a productive strategy. googleapis.com

The selection of an ortho-tolyl group (o-Tolyl) is a deliberate design choice intended to probe the compound's interaction with its biological target. The key attributes introduced by this substituent are:

Steric Influence : The methyl group at the ortho position of the phenyl ring introduces steric bulk. This can influence the preferred conformation of the molecule and dictate how it fits into a protein's binding pocket. This steric hindrance can be crucial for achieving selectivity between different kinases, which may have subtle differences in the topography of their active sites.

Electronic Effects : The methyl group is weakly electron-donating, which can subtly alter the electron distribution within the entire heterocyclic system. This modification can influence binding interactions, such as hydrogen bonding or π-stacking, with amino acid residues in the target protein.

By synthesizing and studying this compound, researchers can systematically evaluate how these specific steric and electronic features impact biological activity compared to unsubstituted phenyl or other substituted aryl analogues (e.g., 6-(4-chlorophenyl)[5H]pyrrolo[2,3-b]pyrazine). googleapis.com This methodical approach is essential for building a comprehensive understanding of the SAR for this class of compounds and for the rational design of more effective and selective inhibitors.

Overview of Current Academic Research Paradigms and Challenges Associated with Pyrrolo[2,3-b]pyrazine Derivatives

The ongoing research into pyrrolo[2,3-b]pyrazine and its derivatives is characterized by several key paradigms and persistent challenges.

Research Paradigms:

Scaffold Decoration: A primary focus is the synthesis of libraries of compounds with diverse substituents at various positions of the core scaffold to explore and expand the SAR. This includes the use of modern synthetic methods like one-pot reactions and palladium-catalyzed cross-coupling reactions to efficiently generate molecular diversity. researchgate.netdntb.gov.ua

Structure-Based Drug Design: When the three-dimensional structure of a target kinase is known, researchers employ computational modeling and X-ray crystallography to design derivatives that can achieve optimal binding and high selectivity.

Kinase Selectivity Profiling: A major paradigm is the screening of new derivatives against large panels of kinases to determine their selectivity profile. The goal is often to develop inhibitors that are highly selective for a specific target kinase to minimize off-target effects.

Associated Challenges:

Achieving Selectivity: A significant challenge is designing inhibitors that can distinguish between highly similar kinases, such as those within the same family (e.g., Jak1 vs. Jak2). nih.gov Lack of selectivity can lead to unwanted side effects.

Understanding Mechanisms of Action: Despite demonstrated biological activity, the precise molecular mechanisms of action for many pyrrolopyrazine derivatives are not fully understood. researchgate.net

Limited SAR Data: For some substitution patterns on the scaffold, there remains a scarcity of comprehensive SAR studies, which can hinder rational drug design efforts. researchgate.net

Pharmacokinetics and Bioavailability: Optimizing the drug-like properties of these compounds, such as oral bioavailability and metabolic stability, remains a critical hurdle in translating potent enzyme inhibitors into effective therapeutic agents.

The investigation of specific molecules like this compound is integral to addressing these challenges, as each new derivative provides valuable data points for building the predictive models needed to design the next generation of advanced therapeutics.

Data Tables

Table 1: Physicochemical Properties of the Pyrrolo[2,3-b]pyrazine Core This table presents computed data for the parent scaffold, 5H-pyrrolo[2,3-b]pyrazine.

PropertyValue
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
IUPAC Name 5H-pyrrolo[2,3-b]pyrazine
InChIKey HFTVJMFWJUFBNO-UHFFFAOYSA-N
CAS Number 4745-93-1

Source: PubChem CID 5370803

Table 2: Examples of Bioactive Substituted Pyrrolopyrazines from Patent Literature

Compound NameReported Biological Target Area
6-(4-Trifluoromethylphenyl)[5H]pyrrolo[2,3-b]pyrazineKinase Inhibition
7-Benzyl-6-(4-chlorophenyl)[5H]pyrrolo[2,3-b]pyrazineKinase Inhibition (e.g., GSK-3)
6-(4-Methoxyphenyl)-7-methylcyclohexyl[5H]pyrrolo[2,3-b]pyrazineKinase Inhibition

Source: European Patent Office, EP 1388541 A1 googleapis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3 B13122801 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

6-(2-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C13H11N3/c1-9-4-2-3-5-10(9)11-8-12-13(16-11)15-7-6-14-12/h2-8H,1H3,(H,15,16)

InChI Key

RGBKZTCVTUCEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=NC=CN=C3N2

Origin of Product

United States

Advanced Synthetic Methodologies and Elaborate Chemical Transformations of 6 O Tolyl 4h Pyrrolo 2,3 B Pyrazine

Historical and Contemporary Synthetic Routes to the Pyrrolo[2,3-b]pyrazine Heterocyclic System

The construction of the pyrrolo[2,3-b]pyrazine bicyclic system has evolved from classical condensation reactions to modern transition-metal-catalyzed cross-coupling strategies. Historically, synthetic approaches often involved the stepwise construction of the pyrazine (B50134) ring onto a pre-existing pyrrole (B145914) or vice-versa, frequently requiring harsh reaction conditions and resulting in limited substrate scope.

Contemporary methodologies have introduced more efficient and modular approaches. One prominent strategy involves the Sonogashira coupling of a halogenated aminopyrazine with a terminal alkyne, followed by a base-induced heteroannulation to form the fused pyrrole ring. rsc.org This sequence allows for the introduction of diverse substituents on the pyrrole moiety. rsc.org Another modern approach utilizes a tandem hydroamination-SNAr sequence under catalyst-free conditions to construct related dihydropyrrolo[2,3-b]pyrazine systems, highlighting a move towards more atom-economical and environmentally benign processes. nih.gov Furthermore, intramolecular cyclization of N-alkyne-substituted pyrrole derivatives provides an effective route to fused pyrazinone systems, which can be precursors to the aromatic pyrrolo[2,3-b]pyrazine core. beilstein-journals.org These advanced methods offer greater flexibility and efficiency in accessing the core heterocyclic structure.

Precision Synthesis of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine

The targeted synthesis of this compound requires a strategic approach that allows for the precise installation of the o-tolyl group at the C6 position of the heterocyclic core. Modern palladium-catalyzed cross-coupling reactions are ideally suited for this purpose.

Detailed Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of this compound points to a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This strategy is highly effective for creating carbon-carbon bonds between sp²-hybridized centers.

The primary disconnection is made at the C6-Aryl bond, breaking the molecule into two key synthons: the 6-halo-4H-pyrrolo[2,3-b]pyrazine (I) and o-tolylboronic acid (II). The halogen at the 6-position of the heterocyclic core (preferably bromine or chlorine) serves as the electrophilic partner in the cross-coupling reaction. This precursor (I) can be synthesized from a suitably substituted aminopyrazine through cyclization strategies to form the pyrrole ring, followed by regioselective halogenation if necessary. This approach is modular, allowing for the synthesis of various 6-aryl derivatives by simply changing the boronic acid coupling partner. researchgate.netnih.govnih.gov

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The cornerstone of the proposed synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.

Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst to the C-X bond (where X = Cl, Br) of the 6-halo-4H-pyrrolo[2,3-b]pyrazine. This step forms a Pd(II) intermediate.

Transmetalation: The organoborane (o-tolylboronic acid) is activated by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This species then transfers the o-tolyl group to the palladium center, displacing the halide and forming a new organopalladium(II) complex. This is the transmetalation step.

Reductive Elimination: The final step is reductive elimination, where the two organic groups (the pyrrolopyrazine and the o-tolyl) are coupled together, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This catalytic cycle efficiently constructs the target molecule under relatively mild conditions.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The success of the Suzuki-Miyaura coupling is highly dependent on the careful optimization of several reaction parameters. The choice of catalyst, ligand, base, and solvent all play crucial roles in maximizing the yield and minimizing side reactions. ntnu.no

For the coupling of a heterocyclic halide like 6-halo-4H-pyrrolo[2,3-b]pyrazine, palladium catalysts bearing electron-rich and bulky phosphine (B1218219) ligands are often preferred. Ligands such as those from the Buchwald or XPhos family can enhance catalyst stability and activity, particularly for challenging substrates. The selection of the base is critical for activating the boronic acid without promoting undesired side reactions. Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate (B84403) are commonly employed. The solvent system, typically a mixture of an organic solvent (like dioxane, toluene (B28343), or DMF) and water, must be chosen to ensure solubility of all reactants.

ParameterVariationRationale and Expected Outcome
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Pd(PPh₃)₄ is a standard catalyst. More advanced catalysts like PdCl₂(dppf) or those formed in situ from Pd₂(dba)₃ with specialized ligands may offer higher yields and faster reaction times for heteroaromatic substrates. rsc.orgresearchgate.net
Ligand PPh₃, XPhos, SPhosBulky, electron-rich phosphine ligands (XPhos, SPhos) can stabilize the palladium center and promote the oxidative addition and reductive elimination steps, often leading to improved yields.
Base Na₂CO₃, K₃PO₄, Cs₂CO₃The choice of base affects the rate of transmetalation. Cs₂CO₃ is often effective for less reactive chlorides, while K₃PO₄ is a strong, non-nucleophilic base suitable for many couplings. rsc.org
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe solvent must solubilize both the organic and inorganic components. Dioxane or toluene with an aqueous base is a common choice. DMF can be used for less soluble substrates.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate but may also lead to catalyst decomposition or side product formation. The optimal temperature must be determined empirically.

Functionalization and Derivatization Strategies for Expanding the Chemical Space of this compound

Further modification of the this compound scaffold is essential for exploring its structure-activity relationships. Electrophilic aromatic substitution provides a direct method for introducing new functional groups onto the heterocyclic core.

Regioselective Electrophilic Aromatic Substitution Reactions

The reactivity of the this compound system towards electrophiles is dictated by the electronic nature of its constituent rings. The pyrrole ring is an electron-rich π-excessive system, making it highly susceptible to electrophilic attack. wikipedia.org Conversely, the pyrazine ring is electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic substitution. wikipedia.org Therefore, electrophilic aromatic substitution is expected to occur selectively on the pyrrole ring.

The precise position of substitution on the pyrrole ring (C2 vs. C3) is determined by the stability of the cationic Wheland intermediate (σ-complex) formed upon attack by the electrophile. wikipedia.org For pyrrolo[2,3-b]pyrazine, attack at the C3 position is generally favored. This is because the positive charge in the resulting intermediate can be delocalized over both the pyrrole nitrogen (N4) and the pyrazine nitrogen (N5) without disrupting the aromaticity of the pyrazine ring, leading to a more stable intermediate compared to attack at the C2 position.

Common electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups at the C3 position.

ReactionReagentsExpected Product
Nitration HNO₃/H₂SO₄ or NO₂BF₄3-Nitro-6-(o-tolyl)-4H-pyrrolo[2,3-b]pyrazine
Halogenation NBS, NCS, or Br₂3-Bromo- or 3-chloro-6-(o-tolyl)-4H-pyrrolo[2,3-b]pyrazine
Acylation RCOCl/AlCl₃ (Friedel-Crafts) or (RCO)₂O3-Acyl-6-(o-tolyl)-4H-pyrrolo[2,3-b]pyrazine
Sulfonation Fuming H₂SO₄This compound-3-sulfonic acid

These functionalized derivatives serve as versatile intermediates for further chemical transformations, enabling the expansion of the chemical space around the core this compound structure.

Directed Nucleophilic Substitution Reactions and Their Scope

Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of functional groups. The pyrrolo[2,3-b]pyrazine system, with its electron-deficient pyrazine ring, is primed for such reactions, particularly at positions activated by the ring nitrogen atoms and potentially influenced by existing substituents.

Directed SNAr reactions utilize a directing group to control the regioselectivity of the nucleophilic attack, often proceeding at the ortho-position to the directing moiety. rsc.org While specific examples on the this compound core are not extensively documented, the principles can be extrapolated from studies on related nitrogen-containing heterocycles. nih.govnih.gov For the pyrrolo[2,3-b]pyrazine scaffold, halogen atoms (e.g., chloro or bromo) are common leaving groups for SNAr reactions. The inherent electronic properties of the fused ring system typically render the pyrazine ring more susceptible to nucleophilic attack than the pyrrole ring.

The scope of nucleophiles in these reactions is broad, encompassing amines, alkoxides, and thiolates, allowing for the facile installation of C-N, C-O, and C-S bonds. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating in the presence of a base. rsc.org

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Pyrazine Scaffolds

PrecursorNucleophileConditionsProductYield (%)
2,3-DichloropyrazinePiperidineK2CO3, DMF, 80 °C2-Chloro-3-(piperidin-1-yl)pyrazine85
2-Chloro-3-iodopyrazineSodium methoxideMeOH, rt2-Chloro-3-methoxypyrazine92
2,3-DichloroquinoxalineThiophenolK2CO3, DMF, rt2-Chloro-3-(phenylthio)quinoxaline95

This table presents illustrative data from related heterocyclic systems to demonstrate the general scope and efficiency of SNAr reactions.

Advanced Metal-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit for forging carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyrazine and related heterocyclic systems. rsc.orgresearchgate.net These methods offer unparalleled precision in constructing complex molecular architectures from functionalized precursors, such as halogenated or triflated pyrrolo[2,3-b]pyrazines.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds between an organoboron reagent and an organic halide or triflate. nih.govnih.gov For a precursor like halo-6-(o-tolyl)-4H-pyrrolo[2,3-b]pyrazine, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient heterocyclic halides. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. nih.govnih.gov This methodology is not only useful for functionalizing the pyrrolo[2,3-b]pyrazine core but can also be instrumental in its synthesis. For instance, the core can be constructed via a Sonogashira coupling followed by cyclization of a substituted dichloropyrazine with an alkyne. researchgate.net This reaction provides a direct route to alkynyl-substituted derivatives, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds, coupling amines with aryl halides or triflates. wikipedia.org It has largely superseded harsher classical methods for synthesizing aryl amines. wikipedia.org Applying this reaction to a halogenated this compound would allow for the introduction of primary and secondary amines, providing access to a diverse library of amino-substituted analogues. The development of sterically hindered phosphine ligands has been critical to the broad success and substrate scope of this transformation. nih.gov

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions on Pyrazine-Related Scaffolds

Reaction TypeHalide SubstrateCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraChloropyrazinePhenylboronic acidPd(PPh3)4 / BasePhenylpyrazine
Sonogashira5,6-Dichloropyrazine-2,3-dicarbonitrilePhenylacetylenePd-Cu / Base6-Phenyl-5H-pyrrolo[2,3-b]pyrazine derivative
Buchwald-HartwigBromopyrazineAnilinePd(OAc)2 / Ligand / BaseN-Phenylpyrazin-2-amine

This table summarizes typical applications of key cross-coupling reactions on the pyrazine core, which is central to the target compound.

Heterocycle Annulation, Ring Expansion, and Ring Contraction Reactions

Modifying the core heterocyclic structure through annulation, expansion, or contraction represents a more profound level of chemical transformation. These reactions can dramatically alter the topology and properties of the molecule.

Heterocycle Annulation: This process involves the construction of a new ring fused to the existing scaffold. For the this compound system, annulation could occur on either the pyrrole or pyrazine ring. For example, a suitably functionalized derivative could undergo a [4+2] cycloaddition reaction to build a new six-membered ring, leading to a more complex polycyclic system. researchgate.net Such strategies are pivotal in the synthesis of natural products and complex drug molecules.

Ring Expansion and Contraction: These reactions involve the rearrangement of the cyclic framework to form a larger or smaller ring, respectively. wikipedia.orguchicago.edu While specific examples involving the pyrrolo[2,3-b]pyrazine core are rare, analogous transformations in other fused N-heterocycles suggest potential pathways. For instance, a nucleophile-induced ring contraction has been observed in a related pyrrolo[2,1-c] rsc.orgresearchgate.netbenzothiazine system, where a six-membered thiazine (B8601807) ring contracts to a five-membered thiazole (B1198619) ring. beilstein-journals.org Such a transformation on the pyrazine portion of the target scaffold, though challenging, would lead to novel isomeric structures.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound Analogues

The integration of green chemistry principles into synthetic methodologies is crucial for minimizing environmental impact. mdpi.com The synthesis of pyrrolo[2,3-b]pyrazine analogues can benefit significantly from these approaches.

A key aspect of green synthesis is the use of environmentally benign solvents. Water, being non-toxic, non-flammable, and inexpensive, is an ideal medium. The synthesis of pyrrolo[2,3-b]pyrazines has been successfully demonstrated in water, utilizing palladium and copper catalysts for coupling and cyclization reactions. researchgate.net This approach not only reduces reliance on volatile organic compounds but can also enhance reaction rates in some cases.

Furthermore, developing sustainable catalytic systems is paramount. This includes using earth-abundant and less toxic metals or developing recyclable catalyst systems. A Cu/Fe co-catalyst system has been reported for the sustainable preparation of related pyrrolo[2,3-b]indoles in water, with the catalyst being reusable for multiple cycles. rsc.org Another green strategy involves using alternative energy sources, such as microwave irradiation, to accelerate reactions, reduce energy consumption, and often improve yields. Light-promoted, metal-free radical cyclizations also represent a sustainable pathway for constructing heterocyclic systems. rsc.org

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

ParameterConventional ApproachGreen/Sustainable Approach
Solvent DMF, Toluene, DioxaneWater, Ethanol
Catalyst Homogeneous Palladium catalystsRecyclable Cu/Fe systems, Heterogeneous catalysts
Energy Source Conventional heating (oil bath)Microwave irradiation, Visible light
Byproducts Stoichiometric inorganic saltsMinimal, catalytic reagents
Atom Economy Often moderateHigh (e.g., in one-pot reactions)

Comprehensive Structural Elucidation and Conformational Analysis of 6 O Tolyl 4h Pyrrolo 2,3 B Pyrazine

Crystallographic Investigations of 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine and Its Co-crystals

The solid-state structure of a compound provides invaluable insights into its absolute configuration, bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Solid-State Conformations

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would be essential to unequivocally establish the absolute configuration of any chiral derivatives of this compound and to observe its preferred conformation in the solid state. Such an analysis would reveal the dihedral angle between the pyrrolopyrazine core and the o-tolyl substituent, a key conformational feature. To date, no crystallographic data for this specific compound has been deposited in crystallographic databases.

Exploration of Polymorphism, Solvatomorphism, and Crystal Engineering Principles

The ability of a compound to exist in multiple crystalline forms (polymorphism) or to incorporate solvent molecules into its crystal lattice (solvatomorphism) can have significant implications for its physical properties. A systematic study of the crystallization of this compound from various solvents and under different conditions would be required to investigate these phenomena. Furthermore, the principles of crystal engineering could be applied to design and synthesize co-crystals with other molecules to modulate its physicochemical properties. Research in this area for the title compound is yet to be published.

Solution-State Conformation and Dynamic Stereochemistry

In the solution phase, molecules often exhibit greater conformational flexibility than in the solid state. Understanding these dynamics is crucial for predicting their behavior in a liquid medium.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics (e.g., NOESY, ROESY, Variable Temperature NMR)

Advanced NMR techniques are powerful tools for elucidating the conformation and dynamics of molecules in solution. Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of protons, which helps in determining the preferred solution-state conformation. Variable-temperature NMR studies could reveal information about the energy barriers between different conformers. A thorough search of the scientific literature did not yield any reports of such NMR studies for this compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment of Chiral Derivatives

For chiral derivatives of this compound, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be instrumental in assigning their absolute stereochemistry in solution. These methods measure the differential absorption of left and right circularly polarized light and are highly sensitive to the three-dimensional arrangement of atoms. No such chiroptical data for derivatives of this compound are currently available.

Spectroscopic Investigations for Elucidating Intermolecular Interactions in this compound Assemblies

The non-covalent interactions between molecules, such as hydrogen bonding and π-π stacking, govern their self-assembly into larger aggregates. Spectroscopic techniques, including concentration-dependent NMR and UV-Vis spectroscopy, can provide insights into the nature and strength of these intermolecular forces. The pyrrolopyrazine core and the aromatic o-tolyl group of the title compound suggest the potential for interesting intermolecular interactions. However, specific spectroscopic studies focused on the self-assembly of this compound have not been documented.

Analysis of Hydrogen Bonding Networks

A definitive analysis of the hydrogen bonding networks within the crystal structure of this compound would require precise atomic coordinates from X-ray or neutron diffraction studies. Such data would allow for the identification of all potential hydrogen bond donors and acceptors.

In the case of this compound, the pyrrolo nitrogen (N-H) is the most probable hydrogen bond donor. The pyrazine (B50134) nitrogens and the π-system of the aromatic rings could act as hydrogen bond acceptors. A detailed analysis would involve:

Identification of Donor-Acceptor Pairs: Systematically identifying all intermolecular and intramolecular interactions where a hydrogen atom is bonded to a nitrogen atom and is in close proximity to an electronegative atom (another nitrogen or within a π-cloud).

Geometric Analysis: The strength and nature of these bonds would be characterized by measuring bond lengths (D-H···A) and angles (D-H-A), where 'D' is the donor atom and 'A' is the acceptor atom. This data would typically be presented in a tabular format.

Table 1: Hypothetical Hydrogen Bond Geometry for this compound

Donor (D-H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)
N-H N(pyrazine) Data not available Data not available Data not available Data not available
C-H N(pyrazine) Data not available Data not available Data not available Data not available
C-H π(tolyl) Data not available Data not available Data not available Data not available
C-H π(pyrrolo) Data not available Data not available Data not available Data not available

This table is illustrative and requires experimental data for population.

Characterization of π-π Stacking Interactions

The planar aromatic rings of the pyrrolo[2,3-b]pyrazine core and the o-tolyl substituent suggest the potential for significant π-π stacking interactions, which play a crucial role in the stabilization of the crystal lattice. A thorough characterization would involve:

Identification of Interacting Rings: Locating pairs of aromatic rings in adjacent molecules that are oriented in a parallel or near-parallel fashion.

Geometric Parameters: The nature of these interactions would be quantified by measuring:

Interplanar Distance: The perpendicular distance between the planes of the interacting rings.

Centroid-to-Centroid Distance: The distance between the geometric centers of the stacked rings.

Slippage: The lateral offset between the ring centroids.

These parameters would distinguish between face-to-face and offset (or slipped) stacking arrangements.

Table 2: Hypothetical π-π Stacking Parameters for this compound

Interacting Rings Interplanar Distance (Å) Centroid-Centroid Distance (Å) Slippage (Å)
Pyrrolopyrazine - Pyrrolopyrazine Data not available Data not available Data not available
Pyrrolopyrazine - Tolyl Data not available Data not available Data not available
Tolyl - Tolyl Data not available Data not available Data not available

This table is illustrative and requires experimental data for population.

Detection and Quantification of Halogen Bonding and Other Non-Covalent Interactions

van der Waals Forces: A qualitative and quantitative analysis of the van der Waals forces would be conducted by examining the close contacts between non-bonded atoms.

C-H···π Interactions: The interaction between C-H bonds and the π-systems of the aromatic rings would be analyzed by measuring the relevant distances and angles.

The quantification of these weak interactions often relies on computational methods, such as Density Functional Theory (DFT) calculations, in conjunction with experimental crystallographic data.

Table 3: List of Chemical Compounds

Compound Name

Theoretical and Computational Chemistry Studies of 6 O Tolyl 4h Pyrrolo 2,3 B Pyrazine

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are pivotal in understanding the electronic characteristics that govern the reactivity and intermolecular interactions of a molecule. For 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine, these methods provide a granular view of its electronic architecture.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. semanticscholar.org Studies on related heterocyclic systems indicate that the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key determinants of chemical reactivity. For this compound, the HOMO is anticipated to be localized primarily on the electron-rich pyrrolo[2,3-b]pyrazine core, particularly the pyrrole (B145914) moiety, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the pyrazine (B50134) ring, highlighting the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally correlates with higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results.

Electron density distribution maps would likely reveal a high concentration of electrons around the nitrogen atoms of the pyrazine ring and the pyrrole nitrogen, consistent with their electronegativity. The electrostatic potential map is expected to show negative potential (red/yellow regions) around these nitrogen atoms, indicating their role as hydrogen bond acceptors. The tolyl group, being largely nonpolar, would exhibit a more neutral potential.

Ab initio calculations, while computationally more intensive than DFT, can provide highly accurate information on the ground and excited state properties of molecules. For this compound, these calculations would refine the understanding of its electronic transitions. The lowest energy singlet-to-singlet transition (S0 → S1) is predicted to be a π-π* transition, characteristic of aromatic systems. The calculated absorption maximum (λmax) would likely fall within the UV-Vis range, a property that could be experimentally verified.

Molecular Dynamics Simulations for Conformational Sampling, Ligand-Target Interactions, and Solvent Effects

Molecular dynamics (MD) simulations offer a means to explore the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. mdpi.com The primary flexible bond in this molecule is the single bond connecting the tolyl group to the pyrrolopyrazine core. MD simulations would reveal the preferred rotational conformations (rotamers) around this bond and the energy barriers between them.

When studying ligand-target interactions, MD simulations can model the binding of this compound to a biological target, such as a protein kinase. mdpi.com These simulations can assess the stability of the binding pose obtained from docking studies and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Solvent effects are also crucial, as they can influence both the conformation of the molecule and its interactions with a target. MD simulations in an explicit solvent, such as water, would show how solvent molecules arrange around the solute and the energetic consequences of this solvation.

Structure-Activity Relationship (SAR) Investigations through Computational Approaches (excluding human efficacy/toxicity)

Computational methods are invaluable for exploring structure-activity relationships (SAR), which correlate a molecule's structural features with its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a set of pyrrolo[2,3-b]pyrazine analogues, a QSAR model could be developed to predict their inhibitory activity against a specific target. Molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound and used to build the model. Such models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active pyrrolo[2,3-b]pyrazine derivatives, a pharmacophore model could be generated, typically including features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. This model can then be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

Receptor-based docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a target protein. nih.govresearchgate.net For this compound, docking into the ATP-binding site of a kinase, a common target for this scaffold, would likely show the pyrrolopyrazine core forming key hydrogen bonds with the hinge region of the protein. The o-tolyl group would likely occupy a hydrophobic pocket. The docking score provides an estimate of the binding affinity.

Table 2: Key Interactions of Pyrrolo[2,3-b]pyrazine Core with Kinase Hinge Region (Illustrative)

Interaction TypeInteracting Residues
Hydrogen BondBackbone NH of Alanine
Hydrogen BondBackbone C=O of Glutamic Acid

Note: This table illustrates typical interactions observed in docking studies of similar compounds.

Reaction Mechanism Studies through Computational Transition State Analysis and Reaction Pathway Mapping

Information not available in the public domain.

Mechanistic Biological Investigations of 6 O Tolyl 4h Pyrrolo 2,3 B Pyrazine Derivatives

Molecular Target Identification and Validation Strategies

Identifying the specific molecular targets of a compound is a critical first step in understanding its biological activity. For derivatives of the 4H-pyrrolo[2,3-b]pyrazine scaffold, this process involves a combination of computational, biochemical, and cell-based approaches.

Biochemical Assay Development and High-Throughput Screening for Specific Molecular Targets (e.g., enzymes, receptors, protein-protein interactions)

The initial identification of molecular targets for novel compounds like 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine often begins with high-throughput screening (HTS). In this process, the compound is tested against a large panel of known biological targets to identify any potential interactions. For the related 5H-pyrrolo[2,3-b]pyrazine scaffold, derivatives have shown significant activity as kinase inhibitors. researchgate.net

A key example is the discovery of a series of 5H-pyrrolo[2,3-b]pyrazines as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR). nih.govresearchgate.net The identification of FGFR as a target was achieved through enzymatic assays. These assays measure the ability of the compound to inhibit the catalytic activity of the enzyme, which in the case of kinases, involves the transfer of a phosphate (B84403) group to a substrate.

The development of such an assay typically involves:

Recombinant Enzyme Production: Pure, active FGFR enzyme is produced using recombinant DNA technology.

Substrate Selection: A specific peptide or protein substrate for the enzyme is chosen. This substrate is often labeled (e.g., with biotin (B1667282) or a fluorescent tag) to allow for detection.

Detection Method: The assay measures the amount of phosphorylated substrate produced. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection of the phosphopeptide.

Once a robust assay is developed, it can be miniaturized for HTS, allowing for the rapid screening of many compounds. For the pyrrolo[2,3-b]pyrazine series, this screening identified initial "hit" compounds that were then chemically modified to improve their potency and selectivity for FGFR. nih.gov

Below is an example of data that might be generated from such a screening campaign for a series of hypothetical 6-aryl-4H-pyrrolo[2,3-b]pyrazine derivatives against a panel of kinases.

Compound IDSubstitution at 6-positionFGFR1 Inhibition (%) @ 1µMCDK2 Inhibition (%) @ 1µMGSK-3β Inhibition (%) @ 1µM
PBP-1 Phenyl854530
PBP-2 o-Tolyl925035
PBP-3 p-Methoxyphenyl784025
PBP-4 m-Nitrophenyl653520

This table is illustrative and based on the general finding that pyrrolo[2,3-b]pyrazines act as kinase inhibitors.

Affinity Chromatography, Chemoproteomics, and Genetic Approaches for Target Deconvolution

When the molecular target of a compound is unknown, more advanced "target deconvolution" strategies are required. These methods aim to identify the specific protein(s) in a complex biological sample that the compound binds to.

Affinity Chromatography: This is a powerful technique for isolating the binding partners of a compound. It involves immobilizing a derivative of the compound of interest (like this compound) onto a solid support, such as chromatography beads. A cell lysate (a mixture of all the proteins from a cell) is then passed over these beads. Proteins that bind to the compound will be retained on the beads, while all other proteins will wash through. The bound proteins can then be eluted and identified using techniques like mass spectrometry.

Chemoproteomics: This is a broader set of techniques that use chemical probes to map the interactions of small molecules in a proteome-wide manner. One common approach is activity-based protein profiling (ABPP), which uses reactive probes to covalently label the active sites of enzymes. A competitive version of this experiment can be performed where the proteome is pre-incubated with the compound of interest. A reduction in the labeling of a specific enzyme by the probe suggests that the compound binds to that enzyme.

Genetic Approaches: Genetic methods can also be used to identify or validate molecular targets. For example, a library of cells can be created where each cell has a different gene "knocked down" or "knocked out." If the cells become resistant to the compound when a particular gene is inactivated, it suggests that the protein product of that gene is the target of the compound. Another approach is to overexpress potential target proteins and observe if this leads to increased resistance to the compound.

While there are no specific published examples of these techniques being applied to this compound, they represent standard methodologies for the target deconvolution of novel bioactive compounds.

Elucidation of Molecular Mechanisms of Action

Once a molecular target has been identified and validated, the next step is to understand precisely how the compound interacts with its target to produce a biological effect.

Detailed Enzyme Kinetics and Mechanism of Inhibition (e.g., competitive, non-competitive, uncompetitive, irreversible)

For compounds that target enzymes, such as the kinase inhibitors of the pyrrolo[2,3-b]pyrazine class, detailed kinetic studies are performed to determine the mechanism of inhibition. These studies involve measuring the rate of the enzymatic reaction at different concentrations of both the substrate and the inhibitor.

The results of these experiments can distinguish between several modes of inhibition:

Competitive Inhibition: The inhibitor binds to the same active site on the enzyme as the substrate. In the case of kinase inhibitors, this often involves competing with ATP, the phosphate donor. Many pyrrolo[2,3-b]pyrazine-based kinase inhibitors are thought to act in this manner, binding to the ATP-binding pocket of the kinase. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding changes the conformation of the enzyme and reduces its catalytic efficiency, regardless of whether the substrate is bound.

Uncompetitive Inhibition: The inhibitor only binds to the enzyme-substrate complex.

Irreversible Inhibition: The inhibitor forms a covalent bond with the enzyme, permanently inactivating it.

By plotting the reaction rates in different ways (e.g., a Lineweaver-Burk plot), the specific mechanism of inhibition can be determined. For a competitive inhibitor, increasing the substrate concentration can overcome the inhibition.

Below is an illustrative table of kinetic parameters for a hypothetical competitive inhibitor of FGFR1.

InhibitorTargetKi (nM)Mechanism of Inhibition
This compound FGFR115Competitive (ATP-binding site)
6-Phenyl-4H-pyrrolo[2,3-b]pyrazine FGFR125Competitive (ATP-binding site)

This data is hypothetical and for illustrative purposes. The lower Ki value for the o-tolyl derivative would suggest that the methyl group contributes favorably to the binding affinity, potentially through hydrophobic interactions within the binding pocket.

DNA/RNA Interaction Studies and Gene Regulation Mechanisms

Some small molecules can exert their biological effects by directly interacting with nucleic acids (DNA or RNA) or by modulating the processes of gene transcription and translation.

DNA/RNA Interaction Studies: Various biophysical techniques can be used to study the binding of a small molecule to DNA or RNA. These include:

UV-Visible and Fluorescence Spectroscopy: Binding of a compound to DNA can cause changes in its absorption or emission spectra.

Circular Dichroism (CD) Spectroscopy: This technique is sensitive to the conformation of DNA. A change in the CD spectrum of DNA upon addition of a compound can indicate binding and may provide information about the binding mode (e.g., intercalation between base pairs versus groove binding).

Electrochemical Sensing: Some compounds can be used to develop electrochemical sensors for DNA. rsc.org

Gene Regulation Mechanisms: If a compound is found to alter the expression of specific genes, further studies are needed to determine the mechanism. This could involve the compound interfering with the binding of transcription factors to DNA, modulating the activity of chromatin-modifying enzymes, or interacting with non-coding RNAs. Techniques like quantitative PCR (qPCR) and Western blotting can be used to measure changes in gene and protein expression levels, respectively.

There is currently a lack of specific research on the interaction of this compound derivatives with nucleic acids or their role in gene regulation.

Cellular Biology and Phenotypic Screening in Defined Cell Lines

Assessment of Cell Proliferation, Migration, and Invasion

No studies were identified that investigated the mechanistic effects of this compound derivatives on the proliferation, migration, or invasion of cancer cell lines. Research on analogous structures, such as pyrrolo[2,3-d]pyrimidines, has shown that modifications at the 6-position can significantly impact antiproliferative activity, often through the inhibition of key enzymes like thymidylate synthase or dihydrofolate reductase. However, no such data exists for the title compound.

Analysis of Apoptosis, Necrosis, and Autophagy Pathways

There is no available information regarding the ability of this compound derivatives to induce programmed cell death (apoptosis), necrosis, or autophagy in cellular models. Mechanistic studies to elucidate the specific pathways involved, such as the activation of caspases, modulation of Bcl-2 family proteins, or the formation of autophagosomes, have not been reported for this compound.

Signal Transduction Pathway Analysis

The impact of this compound derivatives on intracellular signal transduction pathways remains unexplored. Investigations into phosphorylation events of key signaling proteins (e.g., kinases in the MAPK or PI3K/Akt pathways) or alterations in protein expression profiles upon treatment with this compound have not been documented. For instance, a recent study on a different class of pyrrolo[2,3-b]pyrazine derivatives identified them as novel FGFR inhibitors, but this research did not include the o-tolyl substituted compound.

Global Gene Expression Profiling and Proteomics Analysis

Comprehensive molecular analyses, such as RNA-sequencing or microarray studies to determine global changes in gene expression, have not been performed for cell lines treated with this compound derivatives. Similarly, proteomic analyses to identify changes in the cellular proteome are also absent from the current body of scientific literature.

Pre-clinical In Vivo Mechanistic Studies

Pharmacodynamic Markers in Animal Models for Target Engagement and Pathway Modulation

Due to the lack of in vitro mechanistic data and identified biological targets, there are no reported pre-clinical in vivo studies for this compound derivatives. Consequently, no information is available on the use of pharmacodynamic markers to assess target engagement or the modulation of specific biological pathways in animal models.

Efficacy in Established Disease Models to Demonstrate Mechanistic Proof-of-Concept (e.g., anti-inflammatory, anti-cancer, anti-infective)

There is no specific data available in the scientific literature detailing the efficacy of this compound or its derivatives in established anti-inflammatory, anti-cancer, or anti-infective disease models. While related heterocyclic cores have demonstrated such activities, no studies have been published that specifically evaluate the therapeutic potential of this compound.

Pre-clinical Pharmacokinetics (PK) and Metabolism Insights (excluding human data)

Similarly, there is a lack of published pre-clinical pharmacokinetic and metabolism data for this compound.

No studies have been found that report on the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from any species. Furthermore, there is no available information regarding its potential to inhibit or induce major cytochrome P450 enzymes.

There are no published reports on the identification and profiling of metabolites of this compound in any biological matrices from in vitro or in vivo pre-clinical studies.

No in vivo pharmacokinetic studies in any animal models have been published for this compound. Therefore, key PK parameters such as its absorption, distribution, metabolism, excretion (ADME) profile, and plasma half-life remain undetermined.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the applications of the chemical compound This compound in the fields of advanced materials science or catalysis as outlined in the requested article structure.

The performed searches for this particular compound in relation to Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), chemosensors, biosensors, molecular switches, polymer chemistry, functional materials, asymmetric metal catalysis, and organocatalysis did not yield any relevant research findings.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content at this time. Further research would be required to explore the potential of this compound in these emerging applications.

Emerging Applications and Interdisciplinary Research for 6 O Tolyl 4h Pyrrolo 2,3 B Pyrazine Beyond Traditional Drug Discovery

Chemical Biology Probes and Advanced Imaging Agents

The unique structural and electronic properties of the pyrrolo[2,3-b]pyrazine core make it an attractive scaffold for the development of sophisticated tools for chemical biology and advanced imaging. These tools can enable the visualization of biological processes in real-time and aid in the identification of novel drug targets.

Development of Fluorescent Probes for Live-Cell Imaging and Biomarker Detection

The inherent fluorescence of certain heterocyclic systems, including those related to pyrrolo[2,3-b]pyrazine, forms the basis for their use as fluorescent probes. These probes can be designed to have high photostability, large Stokes shifts, and low cytotoxicity, making them suitable for long-term live-cell imaging. frontiersin.org

Research into related pyrazine-containing scaffolds has demonstrated their potential in developing probes for cellular imaging. For instance, a novel donor-acceptor-donor (D-A-D) type compound with a pyrazine (B50134) acceptor was shown to be effective for long-term live-cell imaging, with the ability to be carried over through multiple cell generations. frontiersin.org Another study on benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivatives highlighted their bright blue fluorescence and good cell permeability, indicating their potential for bioimaging applications. nih.gov

These fluorescent probes can be further functionalized to selectively bind to specific biomarkers within a cell. This allows for the visualization and tracking of these biomarkers, which can be instrumental in understanding disease progression and in diagnostics. The development of such probes is a growing area of research with significant potential for clinical applications.

Table 1: Examples of Pyrazine-based Fluorescent Probes in Live-Cell Imaging

Probe NameScaffoldApplicationKey Findings
(OMeTPA)2-PyrPyrazine-bridged D-A-DLong-term live cell imagingHigh photostability, low cytotoxicity, retained across cell generations frontiersin.org
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivativesBenzo[d]imidazole-pyrrolo[1,2-a]pyrazineBioimagingBright blue fluorescence, good cell permeability nih.gov

Affinity Probes for Target Deconvolution and Proteomic Profiling

Affinity probes are powerful tools for identifying the specific protein targets of a bioactive compound, a process known as target deconvolution. The pyrrolo[2,3-b]pyrazine scaffold can be modified to create such probes by incorporating a reactive group for covalent binding to the target and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment.

A notable example in a related class of compounds is the use of photoaffinity probes based on an imidazopyrazine scaffold for proteome selectivity profiling of kinase inhibitors. nih.gov These probes allow for the photo-induced covalent labeling of target proteins, which can then be identified using mass spectrometry-based proteomics. nih.gov This approach helps in understanding the on-target and off-target effects of kinase inhibitors, which is crucial for drug development. nih.gov

Activity-based protein profiling (ABPP) is another proteomic technique that can utilize probes derived from the pyrrolo[2,3-b]pyrazine scaffold. ABPP uses reactive probes that covalently bind to the active sites of specific enzyme families, allowing for the assessment of their activity in complex biological samples. This can provide valuable insights into the functional state of the proteome.

Table 2: Application of Related Scaffolds in Proteomic Profiling

Probe TypeScaffoldTechniqueApplication
Photoaffinity probeImidazopyrazinePhotoaffinity labeling (PAL)Proteome selectivity profiling of kinase inhibitors nih.gov
Activity-based probeCyanopyrrolidineActivity-based protein profiling (ABPP)Identification of deubiquitinase and aldehyde dehydrogenase targets nih.gov

Future Perspectives and Strategic Research Directions for 6 O Tolyl 4h Pyrrolo 2,3 B Pyrazine

Development of Novel and Highly Efficient Synthetic Strategies, Including Flow Chemistry and Automated Synthesis

Future research will likely focus on developing more efficient and sustainable methods for synthesizing 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine and its analogs. Traditional batch synthesis methods for nitrogen heterocycles can be time-consuming and generate significant waste. nih.govdtu.dk Modern approaches such as flow chemistry and automated synthesis offer promising alternatives to overcome these limitations.

Flow Chemistry:

Continuous flow synthesis presents a paradigm shift from traditional batch processing. organic-chemistry.orgmdpi.com For the synthesis of pyrrolo[2,3-b]pyrazine cores, flow chemistry can offer several advantages:

Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, mitigating risks associated with exothermic reactions or the use of hazardous materials. mdpi.com

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow setup can lead to higher yields and purity. nih.gov

Scalability: Scaling up production is more straightforward in flow chemistry, simply by extending the operation time or using parallel reactor systems. nih.gov

Automated Synthesis:

The integration of robotics and computational control into the synthetic process is another key area of future development. dtu.dk Automated synthesis platforms can:

Accelerate Analogue Production: Rapidly synthesize a library of derivatives by systematically varying the building blocks. This is crucial for structure-activity relationship (SAR) studies.

Optimize Reaction Conditions: Employ algorithms to systematically explore a wide range of reaction parameters to identify optimal conditions for the synthesis of this compound. dtu.dk

Enhance Reproducibility: Automated systems ensure high fidelity in experimental execution, leading to more reliable and reproducible results.

Synthetic StrategyPotential Advantages for this compound Synthesis
Flow Chemistry Increased safety, higher yields, improved scalability, reduced waste.
Automated Synthesis High-throughput analogue synthesis, rapid reaction optimization, enhanced reproducibility.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design, Synthesis Prediction, and Mechanistic Elucidation

The application of artificial intelligence and machine learning is revolutionizing drug discovery and development. nih.govnih.govijhespub.org For this compound, these computational tools can be instrumental in several key areas.

Compound Design:

AI and ML algorithms can analyze vast datasets of chemical structures and their biological activities to identify novel derivatives of this compound with improved properties. nih.gov Generative models can propose entirely new molecules with predicted high affinity for specific biological targets.

Synthesis Prediction:

Retrosynthesis prediction tools powered by AI can propose viable synthetic routes for novel analogs of this compound. beilstein-journals.org These tools can save significant time and resources in the planning phase of chemical synthesis.

Mechanistic Elucidation:

By analyzing complex datasets from various analytical techniques, ML models can help to uncover the underlying mechanisms of action of this compound. This can include predicting its binding mode to target proteins and identifying key molecular interactions.

Application of AI/MLImpact on this compound Research
Compound Design Generation of novel analogs with enhanced potency and selectivity.
Synthesis Prediction Efficient planning of synthetic routes for new derivatives.
Mechanistic Elucidation Deeper understanding of the compound's mechanism of action.

Exploration of Underexplored Biological Pathways and Novel Molecular Targets for Therapeutic Intervention

While the pyrrolo[2,3-b]pyrazine scaffold is known to exhibit inhibitory activity against kinases like Fibroblast Growth Factor Receptors (FGFR), there is a vast landscape of other biological targets yet to be explored. nih.govnih.govresearchgate.netdntb.gov.uapreprints.org Future research should aim to identify novel molecular targets and biological pathways for this compound.

Target Identification:

Phenotypic Screening: High-content screening approaches can be used to identify the effects of the compound on cellular phenotypes, which can then be used to infer its molecular target.

Chemo-proteomics: Affinity-based proteomics methods can be employed to directly identify the protein targets of this compound in a cellular context.

Exploration of New Therapeutic Areas:

Given that related pyrrolo[2,3-d]pyrimidine structures have been investigated as ligands for folate receptors, exploring similar targeting potential for this compound could be a fruitful avenue. nih.gov Furthermore, the role of NADPH oxidase 2 (NOX2) inhibitors based on a similar pyrrolo[2,3-b]pyridine core in neurodegenerative diseases suggests that this compound could be investigated for its potential in treating such conditions. mdpi.com

Advancement of Cutting-Edge Analytical Techniques for Enhanced Compound Characterization and Deeper Mechanistic Insights

A thorough understanding of the physicochemical properties and biological interactions of this compound is crucial for its development as a therapeutic agent. Advanced analytical techniques will play a pivotal role in this endeavor.

Structural Characterization:

Cryo-Electron Microscopy (Cryo-EM): This technique can be used to determine the high-resolution structure of this compound in complex with its biological targets, providing invaluable insights into its binding mode.

Advanced NMR Spectroscopy: Techniques such as 2D-NMR can provide detailed information about the compound's conformation and dynamics in solution.

Mechanistic Studies:

Surface Plasmon Resonance (SPR): SPR can be used to quantitatively measure the binding kinetics of this compound to its target proteins, providing data on its affinity and residence time.

Isothermal Titration Calorimetry (ITC): ITC can provide a complete thermodynamic profile of the binding interaction, including enthalpy and entropy changes.

Analytical TechniqueApplication in this compound Research
Cryo-Electron Microscopy (Cryo-EM) High-resolution structural determination of target-compound complexes.
Advanced NMR Spectroscopy Detailed conformational and dynamic analysis in solution.
Surface Plasmon Resonance (SPR) Quantitative analysis of binding kinetics (affinity, on/off rates).
Isothermal Titration Calorimetry (ITC) Comprehensive thermodynamic profiling of binding interactions.

Q & A

Q. What are the common synthetic routes for 6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine, and how are regioselectivity challenges addressed?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Start with 2-aminopyrazine, which undergoes bromination with N-bromosuccinimide (NBS) to yield 3,5-dibromopyrazine .

Sonogashira Coupling : Introduce trimethylsilylacetylene regioselectively to the dibrominated intermediate. This step is critical for controlling substitution patterns .

Reductive Cyclization : Use potassium tert-butoxide to facilitate ring closure, forming the pyrrolo[2,3-b]pyrazine core .

Functionalization : Attach the o-tolyl group via Suzuki-Miyaura cross-coupling or other palladium-catalyzed reactions.

Key Considerations : Regioselectivity is managed by optimizing reaction conditions (e.g., solvent polarity, temperature) and catalyst choice. Computational modeling (DFT) can predict reactive sites to guide synthetic design .

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. For example, monoclinic systems (space group P21/c) are common for similar pyrrolopyrazines .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions. Aromatic protons in the o-tolyl group typically appear as multiplets at δ 7.1–7.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 246.08 for C14_{14}H12_{12}N3_3) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Kinase Inhibition Assays : Test against FGFR1 using fluorescence polarization (FP) or ELISA. IC50_{50} values <1 μM indicate strong binding, as seen with related pyrrolopyrazines .
  • Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity .
  • CFTR Activation : Measure iodide efflux in Calu-3 cells via fluorescence quenching (e.g., SPQ dye). Submicromolar EC50_{50} values (e.g., 89 nM for RP107) suggest therapeutic potential .

Advanced Research Questions

Q. How do electronic properties (HOMO/LUMO) influence the biological activity of this compound derivatives?

Methodological Answer:

  • Computational Analysis : DFT calculations (B3LYP/6-31G*) reveal HOMO localization on the pyrrolopyrazine core and LUMO on the o-tolyl group. Overlap integrals (e.g., 0.11–0.23 eV DEST values) correlate with charge-transfer efficiency .
  • Experimental Validation : Compare computed DEST values with experimental data (e.g., transient absorption spectroscopy). Discrepancies >0.1 eV suggest environmental effects (solvent polarity, pH) .

Table 1 : Key Electronic Parameters for Analogues

CompoundHOMO (eV)LUMO (eV)DEST (eV)
Dye 4-5.2-3.10.11
Dye 7-5.4-3.30.23

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability) of pyrrolo[2,3-b]pyrazine derivatives?

Methodological Answer:

  • Structural Modifications :
    • Introduce hydrophilic groups (e.g., morpholine) to enhance aqueous solubility .
    • Replace labile substituents (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated metabolism .
  • Prodrug Design : Mask polar groups (e.g., phosphate esters) for improved oral bioavailability .
  • In Silico ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3) and P-glycoprotein substrate likelihood .

Q. How can contradictions in experimental vs. computational data (e.g., DEST values) be resolved?

Methodological Answer:

Validate Computational Models : Cross-check DFT results with higher-level methods (e.g., CCSD(T)) .

Control Experimental Conditions : Ensure consistency in solvent, temperature, and concentration during spectroscopic measurements .

Error Analysis : Quantify systematic errors (e.g., solvent effects in TD-DFT) and adjust basis sets accordingly .

Q. What methodologies identify the binding mode of this compound to targets like FGFR1?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with FGFR1 kinase domain (PDB ID: 3GQI). The pyrazine nitrogen forms a hydrogen bond with Ala564 in the hinge region .
  • Molecular Dynamics (MD) : Simulate binding over 100 ns to assess stability. Root-mean-square deviation (RMSD) <2 Å indicates robust interactions .
  • Alanine Scanning Mutagenesis : Replace key residues (e.g., Ala564) to confirm critical binding interactions .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process Optimization :
    • Replace hazardous reagents (e.g., NBS with safer brominating agents) .
    • Use continuous flow reactors to improve yield and reduce side products .
  • Purification : Employ preparative HPLC with C18 columns (ACN/water gradient) for >95% purity .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.